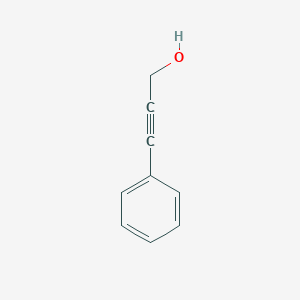
3-Phenyl-2-propyn-1-ol
Cat. No. B127171
Key on ui cas rn:
1504-58-1
M. Wt: 132.16 g/mol
InChI Key: NITUNGCLDSFVDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04322432
Procedure details


A mixture of 0.7 g (1 mmol) of bis-triphenylphosphinepalladium dichloride and 0.38 g (2 mmols) of copper (I) iodide is added, with stirring, to 31.6 g (200 mmols) of bromobenzene, 16.8 g (300 mmols) of 1-propyn-3-ol and 300 ml of diethylamine. The reaction mixture is stirred in an argon atmosphere at room temperature (20°-25° C.), and within one hour the mixture heats up to about 30° C. A precipitate commences to occur, and after a reaction time of 6 hours, no further bromopyridine can be detected according to chromatographic analysis. 200 ml of diethyl ether are added to the reaction mixture and this is then filtered. The filtrate is washed with 200 ml of water, dried over magnesium sulfate, and concentrated by evaporation to leave a solid residue. Recrystallisation from diethyl ether yields 1-(phenyl)-propyn-3-ol. 1H-NMR Spectrum 100 MHz (CDCl3, TMS) δ in ppm: 2.4(s); 4.5(s); 7.2-7.5(m) in the ratio of 1:2:5.
[Compound]
Name
dichloride
Quantity
0.7 g
Type
reactant
Reaction Step One

Name
copper (I) iodide
Quantity
0.38 g
Type
catalyst
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:8]#[C:9][CH2:10][OH:11].C(NCC)C.BrC1C=CC=CN=1>[Cu]I.C(OCC)C>[C:2]1([C:8]#[C:9][CH2:10][OH:11])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Inputs


Step One
[Compound]
|
Name
|
dichloride
|
|
Quantity
|
0.7 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
copper (I) iodide
|
|
Quantity
|
0.38 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Step Two
|
Name
|
|
|
Quantity
|
31.6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
16.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C#CCO
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)NCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred in an argon atmosphere at room temperature (20°-25° C.)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after a reaction time of 6 hours
|
|
Duration
|
6 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
this is then filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtrate is washed with 200 ml of water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to leave a solid residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallisation from diethyl ether
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

